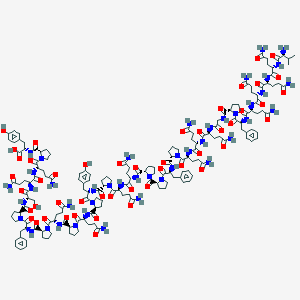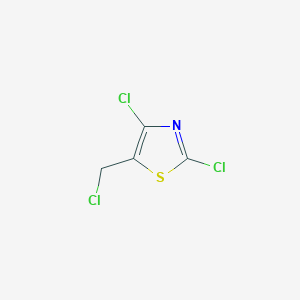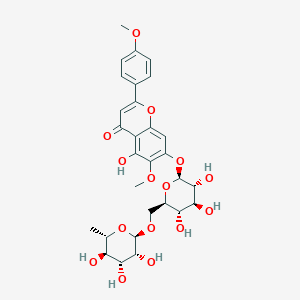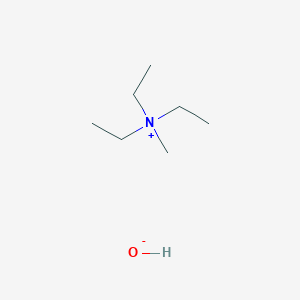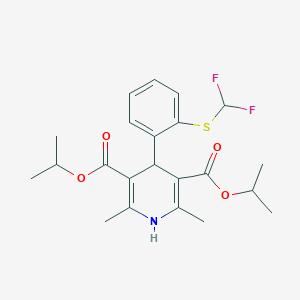
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester is a chemical compound with numerous scientific research applications. This compound is also known as Pirfenidone, which is a drug used to treat idiopathic pulmonary fibrosis. Pirfenidone is a small molecule that has anti-inflammatory, anti-fibrotic, and antioxidant properties. In
Mechanism Of Action
The exact mechanism of action of Pirfenidone is not fully understood. However, it is believed that Pirfenidone exerts its anti-fibrotic, anti-inflammatory, and antioxidant effects through multiple pathways. Pirfenidone has been shown to inhibit the TGF-β signaling pathway, which is a key pathway involved in the development of fibrosis. Pirfenidone has also been shown to activate the AMPK pathway, which is a key pathway involved in the regulation of energy metabolism and inflammation. Pirfenidone has also been shown to scavenge reactive oxygen species, which are known to contribute to the development of fibrosis.
Biochemical And Physiological Effects
Pirfenidone has been shown to have several biochemical and physiological effects. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been shown to reduce the activation of fibroblasts and myofibroblasts, which are key cells involved in the development of fibrosis. Pirfenidone has also been shown to improve lung function and exercise tolerance in patients with idiopathic pulmonary fibrosis.
Advantages And Limitations For Lab Experiments
Pirfenidone has several advantages for lab experiments. Pirfenidone is a small molecule that is easy to synthesize and modify. Pirfenidone has been extensively studied in various animal models of fibrosis, which makes it a useful tool for studying the mechanisms of fibrosis. Pirfenidone has also been studied in clinical trials, which makes it a useful tool for developing new therapies for fibrotic diseases. However, Pirfenidone also has some limitations for lab experiments. Pirfenidone has a short half-life, which makes it difficult to maintain therapeutic levels in vivo. Pirfenidone also has some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of Pirfenidone. One future direction is to develop new derivatives of Pirfenidone that have improved pharmacokinetic properties and reduced off-target effects. Another future direction is to study the role of Pirfenidone in other fibrotic diseases, such as liver fibrosis and kidney fibrosis. Another future direction is to study the mechanisms of Pirfenidone in more detail, in order to identify new targets for the treatment of fibrosis. Overall, Pirfenidone has great potential for the development of new therapies for fibrotic diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Synthesis Methods
Pirfenidone can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dimethyl-4-hydroxybenzaldehyde with ammonium acetate and acetic anhydride to form 2,6-dimethyl-4-formylpyridine. The second step involves the reaction of 2,6-dimethyl-4-formylpyridine with malonic acid in the presence of piperidine to form 3,5-pyridinedicarboxylic acid. The third step involves the reaction of 3,5-pyridinedicarboxylic acid with isopropyl chloroformate and 2-((difluoromethyl)thio)aniline in the presence of triethylamine to form Pirfenidone.
Scientific Research Applications
Pirfenidone has been extensively studied for its anti-fibrotic, anti-inflammatory, and antioxidant properties. Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Pirfenidone has also been shown to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin. Pirfenidone has been studied in various animal models of fibrosis, such as liver fibrosis, kidney fibrosis, and lung fibrosis. Pirfenidone has also been studied in clinical trials for the treatment of idiopathic pulmonary fibrosis.
properties
CAS RN |
110525-41-2 |
|---|---|
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio)phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
Molecular Formula |
C22H27F2NO4S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
dipropan-2-yl 4-[2-(difluoromethylsulfanyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H27F2NO4S/c1-11(2)28-20(26)17-13(5)25-14(6)18(21(27)29-12(3)4)19(17)15-9-7-8-10-16(15)30-22(23)24/h7-12,19,22,25H,1-6H3 |
InChI Key |
WSMKHNRRVOZCCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2SC(F)F)C(=O)OC(C)C |
Other CAS RN |
110525-41-2 |
synonyms |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-((difluoromethyl)thio) phenyl)-2,6-dimethyl-, bis(1-methylethyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



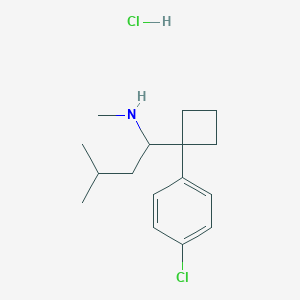

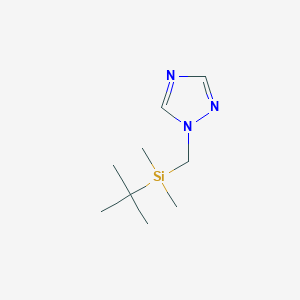

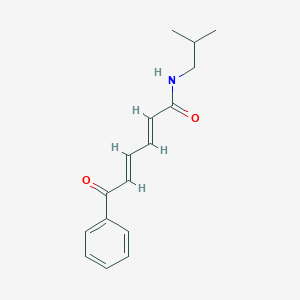
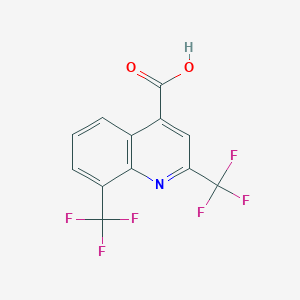
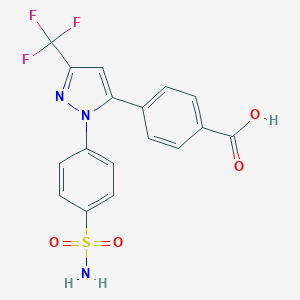
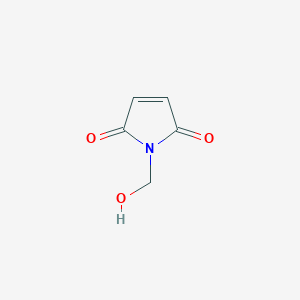
![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)
